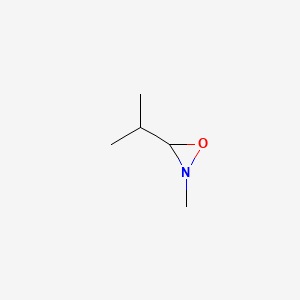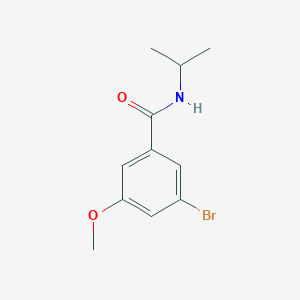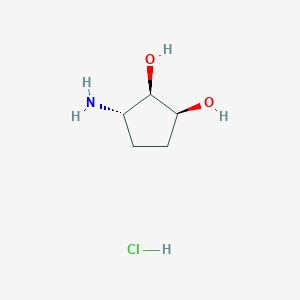
3-Isopropyl-2-methyl-1,2-oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methyl-1,2-oxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their high reactivity due to the strained three-membered ring and relatively weak N-O bond . Oxaziridines have gained significant attention for their role as oxygen- and nitrogen-transfer agents in various chemical reactions .
Preparation Methods
The synthesis of 3-Isopropyl-2-methyl-1,2-oxaziridine typically involves the reaction of hydrogen peroxide with an azomethinic derivative or a mixture of a carbonyl compound and an amine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sodium bicarbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Isopropyl-2-methyl-1,2-oxaziridine undergoes various types of chemical reactions, including:
Amination: The compound can transfer nitrogen to nucleophiles, particularly when the nitrogen substituent is small.
Cycloaddition: It participates in cycloaddition reactions, forming five-membered heterocycles.
Common reagents used in these reactions include organometallic compounds, thiols, and selenides . The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
3-Isopropyl-2-methyl-1,2-oxaziridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-1,2-oxaziridine involves the transfer of oxygen or nitrogen atoms to nucleophiles. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, making the compound highly reactive . The electronic nature and size of the substituent on the nitrogen atom influence the site of nucleophilic attack, with larger substituents favoring oxygen transfer and smaller ones favoring nitrogen transfer .
Comparison with Similar Compounds
3-Isopropyl-2-methyl-1,2-oxaziridine is unique among oxaziridines due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Similar compounds include:
N-phosphinoyl oxaziridines: Known for their high oxidation potential.
N-sulfonyl oxaziridines: Commonly used as Davis reagents for oxygen transfer.
N-alkyl oxaziridines: Serve as electrophilic nitrogen transfer reagents.
These compounds share the core oxaziridine structure but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-methyl-3-propan-2-yloxaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)5-6(3)7-5/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGLJVFPQVPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenoxy)-ethyl]-4,4-difluoropiperidine](/img/structure/B8127185.png)

![(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127206.png)

![(1S,4R)-1-ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8127214.png)
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B8127221.png)

![(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B8127231.png)
![3-[(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl]propan-1-amine](/img/structure/B8127238.png)
![[trans-4-(4-Morpholinyl)tetrahydro-3-furanyl]amine dihydrochloride](/img/structure/B8127252.png)
![2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B8127266.png)

